molecular formula C19H16BrN5O6S B2487507 Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 888429-30-9

Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2487507
CAS No.: 888429-30-9
M. Wt: 522.33
InChI Key: VCBAUPXIQAFEBZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a synthetic organic compound known for its unique structure and versatile chemical properties. This compound features a pyrimidine core, a furan ring, and a benzoate group, making it an interesting subject for research across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate generally involves multiple steps:

  • Formation of the pyrimidine core: : This can be achieved through a condensation reaction between suitable aldehydes and amines.

  • Introduction of the furan ring: : The furan ring can be introduced via halogenation and subsequent nucleophilic substitution.

  • Acylation and amidation reactions: : This step incorporates the acetamido and benzoate groups through acylation reactions followed by amidation.

Industrial Production Methods

For industrial-scale production, the compound can be synthesized using automated reaction setups, which ensure higher yields and purity. Reaction conditions are optimized to minimize side reactions and enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially at the furan and pyrimidine moieties.

  • Reduction: : Selective reduction can modify functional groups without disrupting the core structure.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can be used to introduce or alter substituents on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • Oxidation products: : Modified furan and pyrimidine derivatives.

  • Reduction products: : Simplified or dehalogenated analogs.

  • Substitution products: : Varied aromatic and heteroaromatic compounds.

Scientific Research Applications

Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biomolecules.

  • Medicine: : Investigated for pharmacological activities, including antimicrobial and anticancer properties.

  • Industry: : Applied in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways, leading to its observed effects. Key pathways include those related to oxidative stress, cellular signaling, and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is unique due to its specific structural arrangement and the presence of both a furan and a pyrimidine ring, which are relatively uncommon in a single molecule. Similar compounds might include:

  • 4-amino-5-(5-bromofuran-2-carboxamido)-1,6-dihydropyrimidin-2-yl derivatives: .

  • Methyl 4-aminobenzoate derivatives: .

  • Acylated pyrimidine compounds: .

Each of these similar compounds offers variations in their chemical reactivity and biological activity, but none combine the specific properties of our target compound.

There you have it! The detailed article on this compound. Feel free to ask anything more!

Properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O6S/c1-30-18(29)9-2-4-10(5-3-9)22-13(26)8-32-19-24-15(21)14(17(28)25-19)23-16(27)11-6-7-12(20)31-11/h2-7H,8H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBAUPXIQAFEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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